molecular formula C17H16N2O5S B2478605 ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 313262-44-1

ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2478605
CAS RN: 313262-44-1
M. Wt: 360.38
InChI Key: VXODXKQLDDALRK-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Anticancer Activity

Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been utilized in the synthesis of novel heterocycles. These compounds, including pyrimidine and thiazole moieties, have shown potent anticancer activity against colon HCT-116 human cancer cell lines, indicating its potential in cancer research and therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

Chemical Synthesis and Characterization

The compound has been synthesized through convenient methods, such as the condensation of ethyl 4-nitrobenzylthioacetate with various dicarbonyl compounds. This synthesis method demonstrates the compound's versatility in chemical research (Rangnekar & Mavlankar, 1991).

Antimicrobial and Antioxidant Studies

In another study, compounds synthesized using similar thiophene structures were evaluated for their antimicrobial and antioxidant activities. Some of these compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).

Antibacterial and Antifungal Activity

A series of novel compounds, including this compound, were synthesized and exhibited significant antibacterial and antifungal activities against various pathogenic strains. This highlights its potential application in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Fluorescent Nitrobenzoyl Polythiophenes

This compound has also been used in the synthesis of fluorescent nitrobenzoyl polythiophenes, which are important in the development of new materials with unique optical and electronic properties (Coelho et al., 2015).

Coordination Polymers and Fluorescence Sensing

The compound's derivatives have been utilized in constructing coordination polymers with Zn(II) ions. These polymers showed potential in developing luminescent sensors for selective sensing of nitroaromatic compounds (Gupta, Tomar, & Bharadwaj, 2017).

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Ethyl 2-thiophenecarboxylate, a thiophene derivative, is classified as a combustible liquid . It has a flash point of 89 °C . Personal protective equipment such as eyeshields and gloves are recommended when handling this compound .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-12-7-4-8-13(12)25-16(14)18-15(20)10-5-3-6-11(9-10)19(22)23/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXODXKQLDDALRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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